Cas no 1206992-34-8 (N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide)

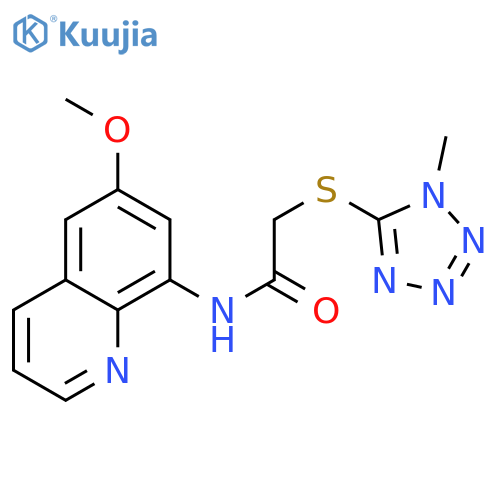

1206992-34-8 structure

商品名:N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide

- N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

- VU0526118-1

- F5860-1012

- N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

- AKOS024525253

- N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

- 1206992-34-8

-

- インチ: 1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21)

- InChIKey: AELHLFUUGUIRSN-UHFFFAOYSA-N

- ほほえんだ: C(NC1=C2C(=CC(OC)=C1)C=CC=N2)(=O)CSC1N(C)N=NN=1

計算された属性

- せいみつぶんしりょう: 330.08989488g/mol

- どういたいしつりょう: 330.08989488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 120Ų

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5860-1012-10μmol |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-5μmol |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-4mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-30mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-5mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-40mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-20μmol |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-10mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-15mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5860-1012-20mg |

N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |

1206992-34-8 | 20mg |

$99.0 | 2023-09-09 |

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1206992-34-8 (N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量